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Monoammonium glutamate -

Monoammonium glutamate

Catalog Number: EVT-8267966
CAS Number:
Molecular Formula: C5H12N2O4
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monoammonium glutamate is a compound formed from the reaction of glutamic acid and ammonia. It serves as a source of glutamate, an important amino acid involved in various metabolic processes. While monoammonium glutamate is often discussed in the context of monosodium glutamate, it is distinct in its composition and uses. This compound is primarily utilized in food and biochemical applications, where it plays a crucial role in flavor enhancement and as a nutritional supplement.

Source

Monoammonium glutamate is derived from glutamic acid, which occurs naturally in many foods, including meats, fish, dairy products, and certain vegetables like tomatoes. The industrial production of monoammonium glutamate typically involves fermentation processes that utilize carbohydrate sources such as sugar beets, sugarcane, or cassava. This method allows for the efficient conversion of simple sugars into amino acids through microbial action.

Classification

Monoammonium glutamate can be classified as an amino acid derivative and a salt. It falls under the category of food additives and flavor enhancers, similar to monosodium glutamate. In terms of chemical classification, it is an organic compound that contains both amine and carboxylic acid functional groups.

Synthesis Analysis

Methods

The synthesis of monoammonium glutamate can be achieved through several methods:

  1. Fermentation: This is the most common method used today. Specific strains of bacteria, such as Corynebacterium glutamicum, are cultivated in a nutrient-rich medium that includes carbohydrates and ammonia sources. The bacteria metabolize these components to produce L-glutamic acid, which can then react with ammonia to form monoammonium glutamate.
  2. Chemical Synthesis: Although less common than fermentation, monoammonium glutamate can also be synthesized through direct chemical reactions involving glutamic acid and ammonia under controlled conditions.
  3. Hydrolysis: Historically, hydrolysis of vegetable proteins was used to produce amino acids including glutamic acid. This method has largely been replaced by fermentation due to efficiency and cost-effectiveness.

Technical Details

In industrial settings, fermentation processes are optimized for high yield and purity. The fermentation typically occurs in bioreactors where conditions such as pH, temperature, and oxygen levels are carefully controlled to maximize the production of L-glutamic acid before converting it to monoammonium glutamate by adding ammonia.

Molecular Structure Analysis

Structure

The molecular formula for monoammonium glutamate is C5H10N2O4\text{C}_5\text{H}_{10}\text{N}_2\text{O}_4. It consists of:

  • A central carbon backbone with two carboxylic acid groups.
  • An amine group (from ammonia) attached to one of the carbon atoms.
  • The structure can be represented as follows:
HOOC CH NH4 CH2 COOH\text{HOOC CH NH}_4\text{ CH}_2\text{ COOH}

Data

In its solid form, monoammonium glutamate appears as a white crystalline powder that is soluble in water but insoluble in organic solvents. The compound exists as zwitterions in solution due to the presence of both positive (amine) and negative (carboxylate) charges.

Chemical Reactions Analysis

Reactions

Monoammonium glutamate participates in various chemical reactions typical for amino acids:

  1. Deamination: It can lose an amine group to form α-ketoglutarate.
  2. Transamination: Monoammonium glutamate can act as an amino donor in transamination reactions, contributing to the synthesis of other amino acids.
  3. Reactions with Acids/Bases: It can react with strong acids or bases to form corresponding salts or undergo protonation/deprotonation depending on the pH.

Technical Details

Mechanism of Action

Process

Monoammonium glutamate enhances flavor primarily through its role as a source of free glutamate. When consumed, it dissociates into sodium ions and glutamate ions in solution:

NH4++C5H8NO4C5H8NO4+NH4+\text{NH}_4^++\text{C}_5\text{H}_8\text{NO}_4^-\rightarrow \text{C}_5\text{H}_8\text{NO}_4+\text{NH}_4^+

The free glutamate interacts with specific receptors on taste buds that perceive umami flavor, which is often described as savory or meaty.

Data

Research indicates that the umami taste elicited by monoammonium glutamate is similar to that produced by naturally occurring proteins and peptides containing L-glutamic acid. This similarity underpins its widespread use in culinary applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Freely soluble in water; insoluble in organic solvents
  • Odor: Odorless
  • Taste: Enhances umami flavor

Chemical Properties

  • Stability: Stable under typical food processing conditions; does not break down easily during cooking.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels; optimal solubility occurs at neutral pH levels.
Applications

Scientific Uses

Monoammonium glutamate has several applications across various fields:

  1. Food Industry: Primarily used as a flavor enhancer in processed foods, snacks, soups, and sauces.
  2. Nutritional Supplements: Utilized in dietary supplements for its role in protein metabolism and muscle recovery.
  3. Biochemical Research: Employed as a substrate or reagent in various biochemical assays involving amino acids.
  4. Agriculture: Investigated for potential use in fertilizers due to its nitrogen content which can benefit plant growth.

Properties

Product Name

Monoammonium glutamate

IUPAC Name

azanium;(2S)-2-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H12N2O4

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1

InChI Key

PHKGGXPMPXXISP-DFWYDOINSA-N

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[NH4+]

Solubility

Freely soluble in water; practically insoluble in ethanol or ether

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[NH4+]

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N.[NH4+]

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